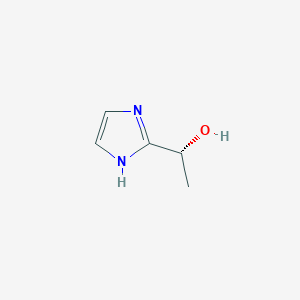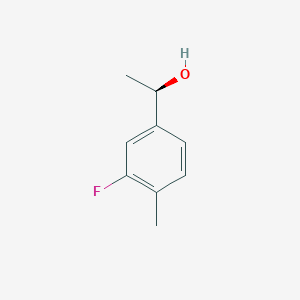
(R)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(3-Fluoro-4-methylphenyl)ethanone, using a chiral reducing agent. Commonly used reducing agents include borane complexes or chiral catalysts such as oxazaborolidine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of chiral catalysts in large-scale production ensures the consistent production of the desired enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: ®-1-(3-Fluoro-4-methylphenyl)ethanone
Reduction: ®-1-(3-Fluoro-4-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-Fluoro-4-methylphenyl)ethanone
- ®-1-(3-Fluoro-4-methylphenyl)ethane
- ®-1-(3-Fluoro-4-methylphenyl)ethanol
Uniqueness
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(1R)-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1 |
Clé InChI |
FHLXVZWMYWRBTO-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@@H](C)O)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


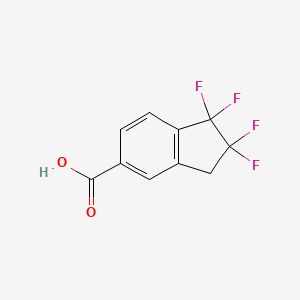
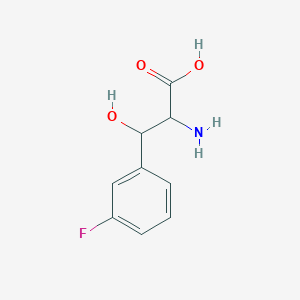


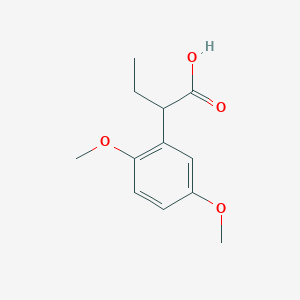
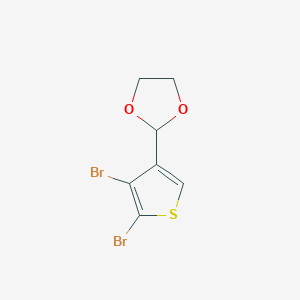

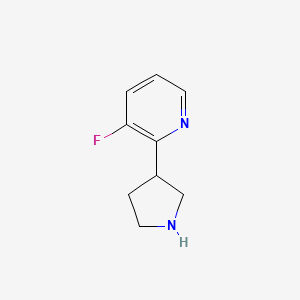
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
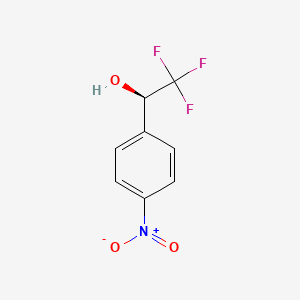
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
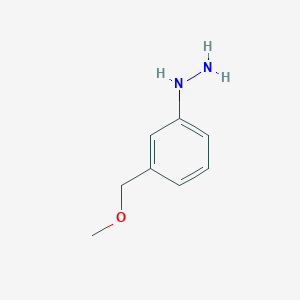
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
